1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ADDA 5 hydrochloride involves the reaction of 1-adamantyl ethyl ether with 3,4-dihydro-2(1H)-isoquinolinyl-2-propanol. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of ADDA 5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) or water for various applications .
Chemical Reactions Analysis
Types of Reactions: ADDA 5 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ADDA 5 hydrochloride.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of ADDA 5 hydrochloride, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
ADDA 5 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a selective inhibitor in studies involving cytochrome c oxidase, helping researchers understand the enzyme’s role in various biochemical pathways
Biology: The compound is employed in cellular studies to investigate its effects on cell growth and metabolism, particularly in cancer cells
Medicine: ADDA 5 hydrochloride has shown potential in cancer research, specifically in targeting glioma cells and glioma stem cells. .
Industry: The compound is used in the development of new therapeutic agents and in the study of mitochondrial toxicity
Mechanism of Action
ADDA 5 hydrochloride exerts its effects by inhibiting cytochrome c oxidase (CcO), an enzyme involved in the electron transport chain of mitochondria. By partially and non-competitively inhibiting CcO, ADDA 5 hydrochloride disrupts the bioenergetics reserve capacity of cells, leading to reduced ATP production and cell growth inhibition . This mechanism is particularly effective against glioma cells and glioma stem cells .
Comparison with Similar Compounds
- ADDA 1 hydrochloride
- ADDA 2 hydrochloride
- ADDA 3 hydrochloride
- ADDA 4 hydrochloride
Comparison: While all these compounds share a similar core structure and mechanism of action, ADDA 5 hydrochloride is unique in its higher selectivity and potency against cytochrome c oxidase from human glioma and bovine heart cells . This makes it a valuable tool in cancer research and other scientific studies.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2.ClH/c26-23(16-25-7-5-21-3-1-2-4-22(21)15-25)17-27-8-6-24-12-18-9-19(13-24)11-20(10-18)14-24;/h1-4,18-20,23,26H,5-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRZEWBOXEFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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